molecular formula C13H18F3N3O B3042514 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol CAS No. 646455-70-1

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol

Cat. No.: B3042514
CAS No.: 646455-70-1
M. Wt: 289.3 g/mol
InChI Key: YYTFBPWRLMWPMS-UHFFFAOYSA-N
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Description

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a homopiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the homopiperazine ring . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to improve yield and efficiency, possibly incorporating advanced techniques such as microwave-assisted synthesis or continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The homopiperazine moiety contributes to the compound’s overall stability and bioavailability, facilitating its effects within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol is unique due to the presence of both the homopiperazine and ethan-1-ol groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c14-13(15,16)11-2-3-12(17-10-11)19-5-1-4-18(6-7-19)8-9-20/h2-3,10,20H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFBPWRLMWPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=C2)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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